
Dynorphin A (swine)
Overview
Description
Dynorphin is a class of endogenous opioid peptides derived from the precursor protein prodynorphin. These peptides are primarily involved in modulating pain, stress response, and mood regulation. Dynorphins exert their effects mainly through the kappa-opioid receptor, a G-protein-coupled receptor, but they also have some affinity for the mu-opioid receptor, delta-opioid receptor, and the N-methyl-D-aspartic acid-type glutamate receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dynorphin peptides are synthesized through the enzymatic cleavage of the precursor protein prodynorphin. This process involves the action of proprotein convertase 2 within synaptic vesicles in the presynaptic terminal . The synthetic version of dynorphin can be created by sequencing the amino acids and replicating the sequence in a laboratory setting .
Industrial Production Methods: Industrial production of dynorphin involves recombinant DNA technology, where the gene encoding prodynorphin is inserted into a suitable expression system, such as bacteria or yeast. The expressed prodynorphin is then purified and cleaved enzymatically to produce dynorphin peptides .
Chemical Reactions Analysis
Types of Reactions: Dynorphin undergoes various biochemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often mediated by enzymes.
Reduction: Involves the addition of hydrogen or the removal of oxygen, also enzyme-mediated.
Substitution: Involves the replacement of one functional group with another, typically occurring in the presence of specific enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and various oxidase enzymes.
Reducing Agents: Hydrogen gas, sodium borohydride, and reductase enzymes.
Substitution Reagents: Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions are typically modified dynorphin peptides with altered functional groups, which can affect their binding affinity and activity at opioid receptors .
Scientific Research Applications
Neuroscience
Dynorphin A has been extensively studied for its neuroprotective properties and its role in neurodegenerative diseases. Research indicates that Dynorphin A can induce apoptosis in neurons through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, a study demonstrated that Dynorphin A (1-17) triggers an apoptotic pathway in striatal neurons in vitro, suggesting its implications in neurodegenerative conditions like Huntington's disease .
Key Findings:
- Apoptosis Induction: Dynorphin A activates caspase-3, leading to neuronal death .
- Neurotransmission Modulation: It influences neurotransmitter release and synaptic plasticity via kappa-opioid receptors, affecting pain perception and emotional responses .
Pain Management
Dynorphin A's interaction with kappa-opioid receptors has made it a target for developing analgesics. Its potential to modulate pain pathways is being explored to create new treatments for chronic pain conditions.
Case Study:
- A study highlighted the efficacy of kappa-opioid receptor agonists in alleviating pain while minimizing the risk of addiction compared to traditional opioids.
Metabolic Regulation
Recent research has indicated that Dynorphin A plays a role in regulating metabolism and feeding behavior. It has been shown to influence body weight gain and food intake through its action on the hypothalamus.
Research Insights:
- Feeding Behavior Modulation: Dynorphin affects metabolic changes associated with different feeding regimens, suggesting its potential as a therapeutic target for obesity management .
- Energy Homeostasis: The absence of Dynorphin leads to uncoupling between energy intake and weight gain, indicating its critical role in maintaining energy balance .
Vascular Effects
Dynorphin A has been found to exert potent vasoconstrictor effects on cerebral arteries. This action is significant for understanding its role in regulating cerebral blood flow and could have implications for treating vascular-related disorders.
Experimental Evidence:
- Studies reveal that Dynorphin A induces sustained contraction of cerebral arteries, which is partly mediated by kappa-opioid receptors but also involves non-receptor mechanisms .
Data Table: Summary of Applications
Application Area | Key Findings | Potential Implications |
---|---|---|
Neuroscience | Induces apoptosis in neurons; modulates neurotransmission | Neuroprotective therapies for neurodegenerative diseases |
Pain Management | Acts as a kappa-opioid receptor agonist; potential analgesic properties | Development of non-addictive pain relief medications |
Metabolic Regulation | Influences feeding behavior and energy homeostasis | Therapeutic target for obesity treatment |
Vascular Effects | Causes vasoconstriction in cerebral arteries | Implications for cerebrovascular disorders |
Mechanism of Action
Dynorphin exerts its effects primarily through the activation of the kappa-opioid receptor. Upon binding to this receptor, dynorphin triggers a cascade of intracellular signaling events, leading to the modulation of pain perception, stress response, and mood regulation. The kappa-opioid receptor is coupled to G-proteins, which inhibit adenylate cyclase activity, reduce cyclic adenosine monophosphate levels, and ultimately decrease the excitability of neurons .
Comparison with Similar Compounds
Enkephalins: Another class of endogenous opioid peptides that primarily bind to delta-opioid receptors.
Beta-Endorphin: An endogenous opioid peptide that primarily binds to mu-opioid receptors.
Neoendorphins: Peptides derived from the same precursor protein as dynorphin, with similar but distinct biological activities .
Uniqueness of Dynorphin: Dynorphin is unique in its high affinity for the kappa-opioid receptor and its potent effects on pain modulation, stress response, and mood regulation. Unlike enkephalins and beta-endorphin, which primarily target delta- and mu-opioid receptors, respectively, dynorphin’s primary action through the kappa-opioid receptor sets it apart in terms of its physiological and pharmacological effects .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating and quantifying Dynorphin A (swine) in neural tissue samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry for precise quantification. Tissue homogenization should be performed in ice-cold acidic ethanol (0.1% trifluoroacetic acid) to prevent peptide degradation. Include internal standards (e.g., deuterated Dynorphin A) to control for recovery efficiency . Validate protocols using spike-and-recovery experiments in control tissues. For animal studies, adhere to NIH guidelines for humane euthanasia and tissue collection .
Q. How do researchers establish the physiological role of Dynorphin A (swine) in pain modulation pathways?
- Methodological Answer : Employ in vivo microdialysis in swine models to measure extracellular Dynorphin A levels in the spinal cord under nociceptive stimuli. Pair this with behavioral assays (e.g., thermal latency tests) and κ-opioid receptor (KOR) antagonism (e.g., nor-BNI) to isolate Dynorphin A-specific effects. Use immunohistochemistry to map Dynorphin A distribution in dorsal root ganglia .
Q. What are the best practices for ensuring antibody specificity in Dynorphin A immunoassays?
- Methodological Answer : Validate antibodies using knockout swine models or pre-adsorption controls with excess antigen. Cross-reactivity testing against structurally similar peptides (e.g., Dynorphin B) is critical. Combine Western blotting with ELISA to confirm molecular weight and binding specificity. Report validation data using the STAR Guidelines for preclinical research .
Advanced Research Questions
Q. How can contradictory findings about Dynorphin A’s neurotoxic vs. neuroprotective effects be resolved experimentally?
- Methodological Answer : Design dose-response studies in primary neuronal cultures to identify concentration thresholds for toxicity (e.g., apoptosis via caspase-3 activation) vs. protection (e.g., BDNF upregulation). Use RNA interference to silence KOR or NMDA receptors and assess Dynorphin A’s dual signaling pathways. Meta-analyze existing data to account for interspecies variability (e.g., swine vs. rodent models) .
Q. What statistical approaches are optimal for analyzing Dynorphin A’s dose-dependent effects in heterogenous tissue samples?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis ANOVA) for non-normal data distributions, followed by post-hoc Mann-Whitney U tests for pairwise comparisons. Use mixed-effects models to account for variability in tissue sampling regions. Report effect sizes and confidence intervals to enhance reproducibility .
Q. How can researchers model Dynorphin A’s interaction with κ-opioid receptors in silico to guide wet-lab experiments?
- Methodological Answer : Perform molecular docking simulations using swine KOR homology models (based on cryo-EM structures). Prioritize Dynorphin A’s conserved N-terminal residues (e.g., Tyr¹-Gly²-Gly³-Phe⁴) for binding energy calculations. Validate predictions with alanine-scanning mutagenesis and radioligand displacement assays .
Q. Data Interpretation and Reproducibility
Q. What strategies mitigate batch-to-batch variability in Dynorphin A synthesis for longitudinal studies?
- Methodological Answer : Implement quality control via MALDI-TOF mass spectrometry for each synthesis batch. Standardize storage conditions (−80°C under argon) to prevent oxidation. Use inter-laboratory proficiency testing to harmonize protocols .
Q. How should conflicting results about Dynorphin A’s role in addiction be addressed in systematic reviews?
- Methodological Answer : Apply PRISMA guidelines to screen studies, stratifying by model system (e.g., self-administration vs. conditioned place preference). Assess publication bias using funnel plots. Highlight methodological disparities (e.g., peptide administration routes) as potential confounders .
Q. Experimental Design and Innovation
Q. What novel methodologies can enhance spatial resolution in Dynorphin A localization studies?
- Methodological Answer : Combine matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) with CRISPR-Cas9-tagged Dynorphin A probes in transgenic swine. Correlate spatial data with electrophysiological recordings to link peptide distribution to neuronal activity .
Q. How can single-cell RNA sequencing advance understanding of Dynorphin A’s cell-type-specific expression?
Properties
IUPAC Name |
5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJYGMAUMANNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H155N31O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2147.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74913-18-1 | |
Record name | Dynorphins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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